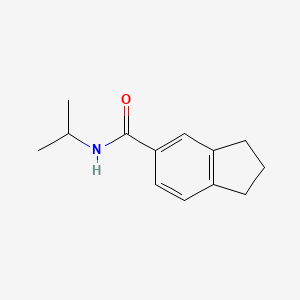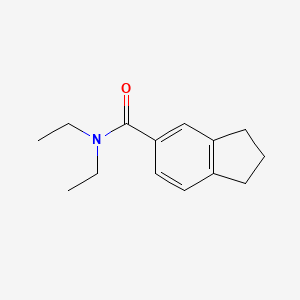
N,N-diethyl-2-hydroxy-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-hydroxy-5-methylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in the 1940s and has since become a popular choice for preventing mosquito bites and other insect-related diseases. DEET is known for its effectiveness, but there are also concerns about its safety and potential side effects. In
Mécanisme D'action
The exact mechanism of N,N-diethyl-2-hydroxy-5-methylbenzamide's insect-repelling properties is not fully understood, but it is believed to work by interfering with the insects' sense of smell and taste. N,N-diethyl-2-hydroxy-5-methylbenzamide is thought to mask the scent of carbon dioxide and lactic acid, which are both attractive to mosquitoes and other insects. It may also interfere with the insects' ability to detect other chemicals that are attractive to them.
Biochemical and Physiological Effects:
N,N-diethyl-2-hydroxy-5-methylbenzamide has been found to have minimal toxicity to humans and other mammals when used as directed. However, there are concerns about its potential to cause skin irritation and other adverse effects. Some studies have suggested that N,N-diethyl-2-hydroxy-5-methylbenzamide may be absorbed through the skin and into the bloodstream, but the extent of this absorption is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-2-hydroxy-5-methylbenzamide is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to synthesize and is readily available for use in lab experiments. However, there are also limitations to its use, including concerns about its safety and potential side effects. Researchers must take care to use N,N-diethyl-2-hydroxy-5-methylbenzamide in accordance with recommended guidelines and to monitor for any adverse effects.
Orientations Futures
There are many potential future directions for research on N,N-diethyl-2-hydroxy-5-methylbenzamide. One area of interest is the development of new insect repellents that are more effective and safer than N,N-diethyl-2-hydroxy-5-methylbenzamide. Researchers are also exploring the use of N,N-diethyl-2-hydroxy-5-methylbenzamide in combination with other insect repellents and the potential for N,N-diethyl-2-hydroxy-5-methylbenzamide to be used in new applications, such as in agriculture or in the development of new medical treatments. Additionally, there is a need for further research on the potential long-term effects of N,N-diethyl-2-hydroxy-5-methylbenzamide exposure and the mechanisms underlying its insect-repelling properties.
Méthodes De Synthèse
N,N-diethyl-2-hydroxy-5-methylbenzamide can be synthesized through a multi-step process starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting product is then reacted with diethylamine to yield N,N-diethyl-3-methylbenzamide, which is then oxidized to N,N-diethyl-2-hydroxy-5-methylbenzamide using potassium permanganate and sulfuric acid.
Applications De Recherche Scientifique
N,N-diethyl-2-hydroxy-5-methylbenzamide has been extensively studied for its insect-repelling properties and has been found to be effective against a wide range of insects, including mosquitoes, ticks, and flies. It is commonly used in commercial insect repellents and is also used in military and public health settings to prevent insect-borne diseases.
Propriétés
IUPAC Name |
N,N-diethyl-2-hydroxy-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(15)10-8-9(3)6-7-11(10)14/h6-8,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZLUVRRQMBWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-hydroxy-5-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)



![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)


![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)
![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)